molecular formula C16H26N2OS B11961787 3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea CAS No. 54979-94-1

3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea

Katalognummer: B11961787
CAS-Nummer: 54979-94-1
Molekulargewicht: 294.5 g/mol
InChI-Schlüssel: VCYBYFJHFVDRMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts rigidity and stability to its derivatives. The incorporation of the adamantane moiety into thiourea compounds enhances their chemical and biological properties, making them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea typically involves the reaction of adamantane-1-carbonyl chloride with 1,1-diethylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or industrial chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Wirkmechanismus

The mechanism of action of 3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiourea group can form hydrogen bonds with target proteins, inhibiting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Adamantane-1-carbonyl)-3-phenylthiourea
  • 1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea
  • 1-(Adamantane-1-carbonyl)-3-(3-chloro-4-fluorophenyl)thiourea

Uniqueness

3-(Adamantane-1-carbonyl)-1,1-diethyl-thiourea is unique due to the presence of the diethyl groups on the thiourea moiety, which can influence its reactivity and biological activity. The adamantane core provides structural rigidity and stability, making it a valuable scaffold for various applications.

Eigenschaften

CAS-Nummer

54979-94-1

Molekularformel

C16H26N2OS

Molekulargewicht

294.5 g/mol

IUPAC-Name

N-(diethylcarbamothioyl)adamantane-1-carboxamide

InChI

InChI=1S/C16H26N2OS/c1-3-18(4-2)15(20)17-14(19)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,3-10H2,1-2H3,(H,17,19,20)

InChI-Schlüssel

VCYBYFJHFVDRMU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=S)NC(=O)C12CC3CC(C1)CC(C3)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.